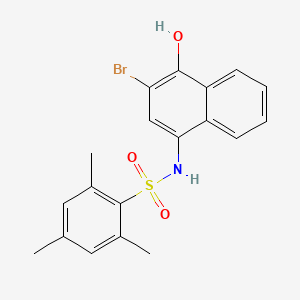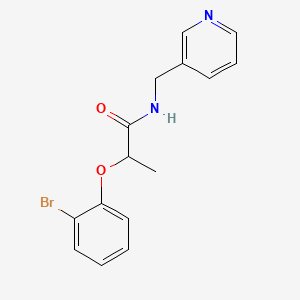![molecular formula C16H18N2O3S B5088781 5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole](/img/structure/B5088781.png)
5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(methylthio)phenoxy]methyl}-3-(1-pyrrolidinylcarbonyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MPTP-Isoxazole and is used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
MPTP-Isoxazole acts as a modulator of certain enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a critical role in various cellular processes. Additionally, MPTP-Isoxazole has been shown to modulate the activity of certain receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
MPTP-Isoxazole has been shown to have various biochemical and physiological effects. It has been shown to increase the production of certain neurotransmitters, including dopamine and acetylcholine, which are involved in various neurological processes. Additionally, MPTP-Isoxazole has been shown to reduce the production of inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
MPTP-Isoxazole has several advantages for lab experiments. It is a potent modulator of certain enzymes and receptors, which makes it a valuable tool for studying their function. Additionally, it has been shown to have a high degree of selectivity, which means that it can modulate specific targets without affecting other biological processes. However, MPTP-Isoxazole has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several potential future directions for the use of MPTP-Isoxazole in scientific research. One potential application is in the development of novel therapeutics for neurological and inflammatory diseases. Additionally, MPTP-Isoxazole could be used to investigate the role of certain enzymes and receptors in various biological processes. Further studies are needed to determine the full potential of MPTP-Isoxazole in scientific research.
Conclusion:
MPTP-Isoxazole is a valuable tool for scientific research due to its potential applications in investigating the mechanism of action of various biological processes. It has several advantages for lab experiments, including its potency and selectivity. However, further studies are needed to determine its safety and efficacy before it can be used in therapeutic applications. Overall, MPTP-Isoxazole has the potential to advance our understanding of various biological processes and to lead to the development of novel therapeutics.
合成法
MPTP-Isoxazole is synthesized through a multi-step process involving the reaction of 2-(methylthio)phenol with epichlorohydrin, followed by the reaction with N-methylpyrrolidine and isoxazole-5-carboxylic acid. The final product is obtained through purification and isolation techniques.
科学的研究の応用
MPTP-Isoxazole has been widely used in scientific research as a tool to investigate the mechanism of action of various biological processes. It has been shown to modulate the activity of certain enzymes and receptors, which makes it a valuable tool for studying their function and potential therapeutic applications.
特性
IUPAC Name |
[5-[(2-methylsulfanylphenoxy)methyl]-1,2-oxazol-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-22-15-7-3-2-6-14(15)20-11-12-10-13(17-21-12)16(19)18-8-4-5-9-18/h2-3,6-7,10H,4-5,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEDHOTUDLHFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1OCC2=CC(=NO2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5088719.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5088723.png)
![1-(4-methoxyphenyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5088724.png)
![N-benzyl-4-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5088726.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[(5-propyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B5088736.png)
![4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5088744.png)
![1-{4-[(2-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5088749.png)

![2-isopropyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5088764.png)

![6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5088794.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-2-methylcyclohexanamine](/img/structure/B5088795.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-methylpiperazine](/img/structure/B5088802.png)
